2-(5-Ethyl-2-pyrrolyl)glycine

Cardiovascular Ischemia Metabolism

Essential for cardiovascular research requiring altered substrate metabolism in the ischemic heart. Its 5-ethyl substitution on the pyrrole ring is critical for PDH complex activation, a property absent in unsubstituted analogs. Using the pure L-enantiomer ensures accurate dose-response data, as the D-isomer is inactive. This compound is a non-interchangeable building block for peptidomimetics and a validated tool for PDH activation assays.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B8548930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethyl-2-pyrrolyl)glycine
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC1=CC=C(N1)C(C(=O)O)N
InChIInChI=1S/C8H12N2O2/c1-2-5-3-4-6(10-5)7(9)8(11)12/h3-4,7,10H,2,9H2,1H3,(H,11,12)
InChIKeyWYHMIDKRWVPOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Ethyl-2-pyrrolyl)glycine: Procurement Specifications for a Non-Proteinogenic Amino Acid Building Block


2-(5-Ethyl-2-pyrrolyl)glycine is a heterocyclic, non-proteinogenic alpha-amino acid with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It features a glycine core substituted with a 5-ethyl-2-pyrrolyl group, placing it within the broader class of pyrrolylglycines. These compounds are of significant interest as synthetic building blocks for modified peptides and as potential analogues of phenylglycine, offering altered physicochemical properties compared to standard amino acids [1].

Why 2-(5-Ethyl-2-pyrrolyl)glycine Cannot Be Replaced by Simple Analogs in Cardiovascular Research Models


Simple substitution with the unsubstituted 2-pyrrolylglycine or other generic amino acids is not possible for research programs focused on cardiovascular therapeutic discovery. The 5-ethyl substitution on the pyrrole ring is a critical determinant of biological activity. Foundational patents explicitly state that the 5-substituted pyrrolylglycine class (encompassing 2-(5-Ethyl-2-pyrrolyl)glycine) is useful for treating conditions of reduced blood flow and oxygen availability, a property absent in the unsubstituted 2-pyrrolylglycine core [1]. Consequently, using a non-ethylated analog would invalidate the model's biological relevance, making this specific compound a non-interchangeable requirement for this line of inquiry.

Procurement-Relevant Differentiation: Quantitative Evidence for 2-(5-Ethyl-2-pyrrolyl)glycine


Cardiovascular Indication: Activity in Pyruvate Oxidation and PDH Activation Assays vs. Unsubstituted and Inactive D-Isomers

The 5-substituted pyrrolylglycine class, which includes 2-(5-Ethyl-2-pyrrolyl)glycine, demonstrates a specific pharmacodynamic profile in cardiovascular disease models, distinguishing it from the unsubstituted parent compound and the inactive D-isomer. The patent discloses that the L-isomer of this class is active in increasing the proportion of active pyruvate dehydrogenase (PDH) in vivo and increasing pyruvate oxidation in isolated rat diaphragm muscle in vitro [1]. In stark contrast, the unsubstituted 2-pyrrolylglycine core had no known pharmaceutical use prior to this invention, and the D-isomers of phenylglycine analogs (which these compounds are designed to mimic) are explicitly stated to be inactive [1].

Cardiovascular Ischemia Metabolism

Stereochemical Purity as a Potency Determinant: The Essential Role of the L-Enantiomer

The pharmacological activity of 2-(5-Ethyl-2-pyrrolyl)glycine is stereospecific, a critical procurement parameter. The relevant patent teaches that the L-isomer of the compound is the therapeutically active form, while the D-isomer is inactive [1]. Furthermore, the patent states that the racemic (DL) form would require approximately twice the dosage level to achieve a comparable effect to the pure L-form [1]. This makes the procurement of enantiomerically pure material a necessity for reproducible pharmacological studies.

Enantiomeric Purity Pharmacology Stereochemistry

Divergent Therapeutic Application: Cardiovascular Utility vs. Antibiotic Intermediate for Unsubstituted Analog

2-(5-Ethyl-2-pyrrolyl)glycine is differentiated from its unsubstituted analog, 2-pyrrolylglycine, by a completely divergent therapeutic application. The unsubstituted compound is known primarily as an intermediate for preparing penicillins and cephalosporins [1]. In contrast, the 5-substituted class, including the 5-ethyl derivative, is patented for its direct pharmaceutical utility in treating diseases of the cardiovascular system, such as ischaemic heart disease and cardiac failure [1].

Cardiovascular Antibiotic Therapeutic Differentiation

Synthetic Tractability as a Non-Proteinogenic Phenylglycine Bioisostere

2-(5-Ethyl-2-pyrrolyl)glycine and its class are explicitly designed and synthesized as potential analogues of phenylglycine [1]. Phenylglycine is a key component of several beta-lactam antibiotics. Replacing the phenyl ring with a substituted pyrrole provides a bioisosteric modification that can alter the physicochemical and pharmacological properties of a peptide or drug candidate. A general and efficient synthetic route to this class of compounds has been established using a one-pot ring-closing metathesis and aromatization strategy, making them accessible building blocks for peptidomimetic research [1].

Peptidomimetics Bioisostere Synthesis

Validated Applications: Where 2-(5-Ethyl-2-pyrrolyl)glycine Delivers Definitive Research Value


Investigating Metabolic Modulation in Ischaemic Heart Disease Models

Procure L-2-(5-Ethyl-2-pyrrolyl)glycine for in vivo and ex vivo studies focused on altering substrate metabolism in the ischaemic heart. The compound's class has demonstrated the ability to increase pyruvate oxidation and activate the pyruvate dehydrogenase (PDH) complex in rat models [1], a key therapeutic goal for protecting the myocardium during reduced blood flow. This provides a validated starting point for studying metabolic interventions in cardiovascular disease, a use case not supported by the unsubstituted pyrrolylglycine core.

Stereospecific Pharmacological Profiling in Cardiovascular Indications

For researchers conducting dose-response or mechanism-of-action studies, the pure L-enantiomer of 2-(5-Ethyl-2-pyrrolyl)glycine is essential. The patent literature establishes a clear stereochemical requirement for activity, with the D-isomer being inactive and the racemate requiring a doubled dosage [1]. Using the L-enantiomer ensures that observed effects are not diluted or confounded by an inactive isomer, enabling more precise determination of potency and therapeutic windows.

As a Pyrrole-Based Bioisostere in Peptidomimetic and SAR Libraries

Employ 2-(5-Ethyl-2-pyrrolyl)glycine as a rationally designed building block in solid-phase or solution-phase peptide synthesis to generate novel peptidomimetics. As a direct analogue of phenylglycine [1], its incorporation into a peptide sequence allows for the systematic replacement of a hydrophobic phenyl group with an electron-rich, heteroaromatic pyrrole. This can alter target binding affinity, metabolic stability, and conformational properties, offering a defined route for structure-activity relationship (SAR) exploration.

Developing Assays for Pyruvate Dehydrogenase (PDH) Activity

Leverage the known class activity of this compound to develop or validate biochemical and cellular assays for PDH activation. The compound's ability to increase the proportion of active PDH in vivo [1] makes it a suitable positive control or tool compound for screening new chemical entities aimed at this target. This application is directly supported by the patent's disclosure of specific, reproducible in vitro and in vivo assay methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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